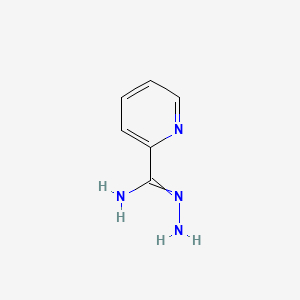

Picolinimidohydrazide

Description

Properties

IUPAC Name |

N'-aminopyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c7-6(10-8)5-3-1-2-4-9-5/h1-4H,8H2,(H2,7,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTIHEQAQFSEAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=NN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-02-3 | |

| Record name | 2-Pyridinecarboximidic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboximidic acid, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine-2-carboximidohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Picolinimidohydrazide can be synthesized through several methods. One common approach involves the reaction of picolinic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

- Dissolve picolinic acid in an appropriate solvent such as ethanol.

- Add hydrazine hydrate to the solution.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and filter the precipitated product.

- Purify the product through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Picolinimidohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products:

Oxidation: Oxo derivatives of this compound.

Reduction: Hydrazine derivatives.

Substitution: Various substituted this compound derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Picolinimidohydrazide derivatives have shown promise as potential anticancer agents. Research indicates that these compounds can inhibit the activity of Provirus Integration of Maloney Kinase (PIM kinase), which is associated with tumorigenesis. Inhibiting PIM kinase activity can lead to reduced tumor growth and improved outcomes in cancer treatment. A study highlighted the efficacy of new picolinamide compounds in inhibiting PIM kinase-related disorders, suggesting their potential use in treating various cancers, including hematopoietic malignancies and solid tumors .

2. Antifungal Properties

Recent investigations into this compound derivatives have revealed their effectiveness as fungicides. These compounds are structurally related to known antifungal agents and can bind to specific sites in fungal respiratory complexes, disrupting their function. This mechanism has been demonstrated through studies showing that this compound can effectively inhibit fungal growth in vitro .

3. Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes, such as alpha-glucosidase. This inhibition is vital for managing conditions like diabetes by slowing carbohydrate digestion and absorption, thus lowering blood glucose levels .

Agricultural Applications

1. Crop Protection

The compound's antifungal properties extend to agricultural applications, where it can be utilized as a crop protection agent against various fungal pathogens. Its effectiveness in preventing fungal infections in crops can lead to higher yields and reduced reliance on traditional fungicides, which may have harmful environmental effects .

2. Plant Growth Regulation

Some derivatives of this compound have been explored for their potential as plant growth regulators. These compounds can influence plant development processes, enhancing growth rates and improving resistance to environmental stressors .

Material Science

1. Non-linear Optical Properties

This compound and its derivatives exhibit interesting non-linear optical properties, making them suitable for applications in photonics and materials science. Theoretical studies have calculated the dipole moments and polarizabilities of these compounds, indicating their potential use in developing advanced optical materials .

Data Summary

The following table summarizes key findings regarding the applications of this compound:

Case Studies

Case Study 1: Anticancer Efficacy

A study on the efficacy of a novel picolinamide derivative demonstrated significant tumor growth inhibition in mouse models of cancer when administered alongside standard chemotherapy agents. The combination therapy showed enhanced efficacy compared to monotherapy, highlighting the compound's potential role in cancer treatment regimens.

Case Study 2: Agricultural Application

Field trials conducted with a this compound-based fungicide showed a marked reduction in fungal infections on wheat crops compared to untreated controls. The treated crops exhibited improved health and yield, suggesting that this compound could be a viable alternative to conventional fungicides.

Mechanism of Action

The mechanism of action of picolinimidohydrazide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, influencing pathways such as signal transduction and metabolic processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Key Differences and Research Findings

Pharmacological Activity

- This compound derivatives (e.g., triazolylpyridines) show promising activity against Mycobacterium tuberculosis (MIC: 0.5–2 μg/mL) but are less potent than Pyrazinamide (MIC: 0.06–0.25 μg/mL) .

- N-Benzoylhydrazides demonstrate broader antimicrobial spectra, including activity against Gram-positive bacteria (e.g., S. aureus, MIC: 4–8 μg/mL), but lack specificity for mycobacteria .

Physicochemical Properties

Biological Activity

Picolinimidohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antitubercular, and anticancer research. This article synthesizes current findings regarding its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound belongs to the hydrazone class of compounds, characterized by the presence of a hydrazine (-NH-NH-) functional group. Its structure can be described as:

This compound is derived from picolinic acid and exhibits various substitutions that influence its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis). A study assessed the minimum inhibitory concentrations (MIC) of several derivatives, including this compound, against different strains of M. tuberculosis.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µM) | Activity Description |

|---|---|---|

| This compound | 41-106 | Moderate activity against M. tuberculosis |

| Acylhydrazone Derivative 1 | 2-2.5 | Highly active against M. tuberculosis |

| Acylhydrazone Derivative 2 | 3.5-15 | Active against M. tuberculosis |

The data suggest that modifications to the hydrazone structure can significantly impact potency against M. tuberculosis, with certain derivatives showing enhanced activity compared to the parent compound .

Anticancer Properties

This compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation in various cancer lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

In a study examining the effects of this compound on human cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results :

- HeLa cells showed a significant reduction in viability at concentrations above 50 µM.

- MCF-7 cells exhibited a dose-dependent response with IC50 values around 45 µM.

- A549 cells were less sensitive, with IC50 values exceeding 100 µM.

These findings indicate that while this compound may be effective against certain cancer types, its efficacy varies significantly across different cell lines .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has shown promise in reducing inflammation. Studies have indicated that it can modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases.

The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models, treatment with this compound resulted in decreased levels of these cytokines, suggesting a potential role in managing conditions like rheumatoid arthritis and systemic lupus erythematosus .

Q & A

Q. What are the standard synthetic routes for picolinimidohydrazide, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via condensation reactions between picolinic acid derivatives and hydrazine. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (room temperature vs. reflux), and stoichiometric ratios of reactants. For example, refluxing picolinic acid chloride with hydrazine hydrate in ethanol at 80°C yields >75% purity, but side products like dihydrazides may form if stoichiometry is imbalanced . Methodological validation should follow IUPAC guidelines for reproducibility, including NMR and elemental analysis for purity confirmation .

Q. How should researchers characterize this compound’s structural and spectral properties to ensure reproducibility?

Characterization requires a multi-technique approach:

- NMR : Analyze / shifts to confirm imine (C=N) and hydrazide (NH-NH) groups.

- FTIR : Peaks at ~1650 cm (C=N stretch) and ~3200 cm^{-1 (N-H stretch) are critical markers .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 152 for the parent compound) and fragmentation patterns must align with predicted structures.

Documentation should adhere to journal-specific guidelines, such as those in Medicinal Chemistry Research, to ensure peer-review compliance .

Q. What are the common solubility and stability challenges of this compound in aqueous vs. organic media?

this compound exhibits limited solubility in water (<1 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO). Stability studies should assess hydrolytic degradation under acidic/basic conditions (pH 2–12) via HPLC monitoring. For long-term storage, lyophilization in inert atmospheres is recommended to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in antimicrobial or anticancer activity often arise from:

- Experimental Design : Variability in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative).

- Dosage Regimens : IC values may differ due to exposure times (24h vs. 48h) or solvent effects (DMSO cytotoxicity thresholds).

To address contradictions, use systematic review frameworks (e.g., PICOT) to standardize population, intervention, and outcome metrics across studies . Meta-analyses should account for heterogeneity using tools like Cochrane’s Q-test .

Q. What computational methods are most effective for predicting this compound’s binding affinities in drug design?

Advanced strategies include:

- Molecular Docking : AutoDock Vina or Schrödinger Suite for ligand-protein interaction modeling (e.g., with bacterial enoyl-ACP reductase).

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to correlate electronic properties (HOMO-LUMO gaps) with reactivity .

Validate predictions with in vitro assays and report uncertainties (e.g., RMSD values >2Å indicate low reliability) .

Q. How should researchers design toxicity studies for this compound analogs to balance efficacy and safety?

Adopt a tiered approach:

- In Vitro : Use hepatic (HepG2) and renal (HEK293) cell lines for cytotoxicity screening (MTT assays).

- In Vivo : Follow OECD Guidelines 423 for acute oral toxicity in rodent models, monitoring biomarkers (ALT, creatinine) .

- Mechanistic Studies : Assess oxidative stress (MDA levels) and apoptosis (caspase-3 activation) to identify toxic thresholds .

Methodological Best Practices

Q. How to ensure reproducibility in this compound synthesis and testing?

What frameworks are recommended for formulating this compound-related research questions?

Use the PICOT framework to structure hypotheses:

- Population : Target organisms or cell lines.

- Intervention : Concentration ranges or structural modifications.

- Comparison : Positive/negative controls (e.g., cisplatin for anticancer studies).

- Outcome : Quantifiable metrics (e.g., IC, zone of inhibition).

- Time : Exposure duration .

Data Presentation Guidelines

- Tables : Include purity (%), yield (%), and spectral data (δ in ppm, λ in nm) for all synthesized compounds .

- Figures : Use scatter plots for dose-response curves with error bars (SEM) and ANOVA p-values .

- Ethical Compliance : Disclose animal ethics approvals (e.g., IACUC) and human subject consent forms if applicable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.